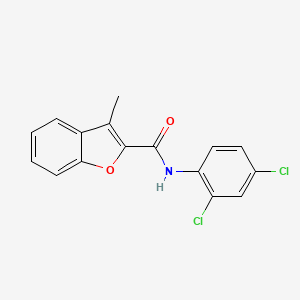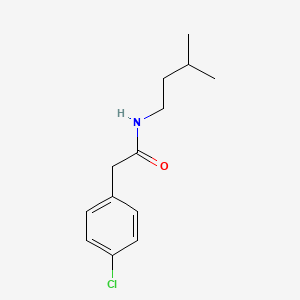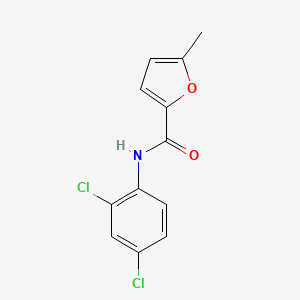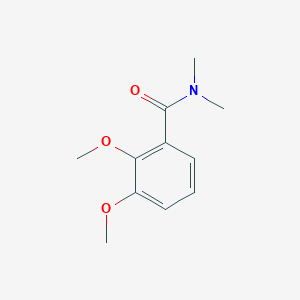![molecular formula C17H14N2O2S B5856402 N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide, commonly known as NAT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of NAT is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NAT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. NAT has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
NAT has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In vitro studies have shown that NAT inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. NAT has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NAT is its versatility, as it can be used in various fields and applications. NAT is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of NAT is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the study of NAT. One potential direction is the development of novel materials based on NAT for use in optoelectronics and energy storage. Another potential direction is the further investigation of NAT's anti-inflammatory and anti-cancer activities, with the aim of developing new therapies for these diseases. Additionally, the use of NAT as a fluorescent probe for the detection of heavy metal ions in water could be further explored.
Métodos De Síntesis
The synthesis of NAT involves the reaction of 2-thiophenecarbohydrazide with 1-naphthaldehyde in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
NAT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, NAT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. In material science, NAT has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and energy storage. In environmental science, NAT has been used as a fluorescent probe for the detection of heavy metal ions in water.
Propiedades
IUPAC Name |
N'-(2-naphthalen-1-ylacetyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(18-19-17(21)15-9-4-10-22-15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYCBFIIGJUGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carboxylic acid N'-(2-naphthalen-1-yl-acetyl)-hydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)
![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5856339.png)
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)


![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)